molecular formula C25H26N2O3 B5052991 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B5052991
M. Wt: 402.5 g/mol
InChI Key: FWOUEGMYDINJQC-UHFFFAOYSA-N
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Description

The compound 2-[1-oxo-1-(2,2,4,6,8-pentamethyl-1,2-dihydroquinolin-1-yl)propan-2-yl]-2,3-dihydro-1H-isoindole-1,3-dione is a hybrid molecule combining a pentamethyl-1,2-dihydroquinoline core with a 2,3-dihydroisoindole-1,3-dione moiety via a propan-2-yl linker. The pentamethyl substitutions on the quinoline ring likely enhance lipophilicity, influencing solubility and membrane permeability, while the isoindole-dione group may contribute to hydrogen-bonding interactions with biological targets.

Properties

IUPAC Name

2-[1-oxo-1-(2,2,4,6,8-pentamethylquinolin-1-yl)propan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-14-11-15(2)21-20(12-14)16(3)13-25(5,6)27(21)22(28)17(4)26-23(29)18-9-7-8-10-19(18)24(26)30/h7-13,17H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOUEGMYDINJQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=CC(N2C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)(C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with isoindole precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, cost-effectiveness, and environmental safety. Key steps include the purification of intermediates and the final product using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

Pharmacological Potential

Research indicates that compounds with similar structural features may exhibit significant pharmacological properties including:

  • Anticancer Activity : Compounds with isoindole and quinoline frameworks have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis. The pentamethyl substitution may enhance these activities through increased lipophilicity and biological availability .
  • Antimicrobial Properties : The presence of nitrogen-containing heterocycles in the structure suggests potential antimicrobial effects. Studies have shown that similar compounds can disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Neuroprotective Effects : The dihydroquinoline moiety has been associated with neuroprotective properties. This could be beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Synthetic Chemistry

The compound can serve as a versatile intermediate in synthetic organic chemistry. Its structure allows for:

  • Functionalization : The presence of various functional groups provides multiple sites for further chemical modifications. This can lead to the synthesis of derivatives with enhanced or altered biological activities.
  • Building Block for Complex Molecules : It can be utilized as a building block in the synthesis of more complex molecules used in drug discovery and development.

Case Studies and Research Findings

Several studies have highlighted the applications of similar compounds:

StudyFindings
[A]Investigated the anticancer properties of isoindole derivatives; demonstrated significant cytotoxicity against various cancer cell lines.
[B]Explored the antimicrobial activity of quinoline-based compounds; found efficacy against Gram-positive and Gram-negative bacteria.
[C]Analyzed neuroprotective effects of dihydroquinoline derivatives; showed potential in reducing oxidative stress in neuronal cells.

Mechanism of Action

The mechanism of action of 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cell signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The table below highlights key structural differences between the target compound and related analogs:

Compound Name Core Structure Substituents/Modifications Potential Implications
Target Compound 1,2-Dihydroquinoline + Isoindole-dione Pentamethyl groups on quinoline; propan-2-yl linker Enhanced steric bulk, lipophilicity; possible metabolic stability
3-(5-substituted-1,3,4-oxadiazol-2-yl)quinolin-2(1H)-ones (e.g., 7a) 1,2-Dihydroquinoline + Oxadiazole Oxadiazole ring at C3; variable substituents (e.g., naphthalen-2-yloxy) Improved anticonvulsant activity due to oxadiazole’s electron-withdrawing properties
2-{2-[3,4-Dihydro-2(1H)-isoquinolinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione Isoquinoline + Isoindole-dione Dihydroisoquinoline core; methyl-oxoethyl linker Altered binding affinity due to isoquinoline’s planar structure vs. quinoline
2-(Tetrahydropyran-3-yl)-1H-isoindole-1,3(2H)-dione Tetrahydropyran + Isoindole-dione Tetrahydropyran substituent at isoindole-dione Increased solubility due to oxygen-rich tetrahydropyran; reduced steric hindrance

Key Observations :

  • The pentamethyl-quinoline group in the target compound distinguishes it from simpler quinoline derivatives (e.g., 3-(5-substituted-oxadiazol-2-yl)quinolin-2(1H)-ones), which prioritize heterocyclic appendages for bioactivity .
  • Compared to isoquinoline analogs (e.g., ), the quinoline core in the target compound may offer distinct electronic properties due to the nitrogen position and methyl substitution pattern.

Pharmacological and Physicochemical Properties

Anticonvulsant Activity:

Compounds like 3-(5-substituted-oxadiazol-2-yl)quinolin-2(1H)-ones exhibit anticonvulsant activity in rodent models, attributed to modulation of voltage-gated ion channels . However, its pentamethyl-quinoline core may alter pharmacokinetics (e.g., plasma protein binding) compared to less substituted analogs.

Solubility and Bioavailability:
  • Metabolic Stability: Methyl groups may slow oxidative metabolism (e.g., CYP450), as observed in other methyl-rich quinoline derivatives .

Biological Activity

The compound 2-[1-OXO-1-(2,2,4,6,8-PENTAMETHYL-1,2-DIHYDROQUINOLIN-1-YL)PROPAN-2-YL]-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE , often referred to as EVT-5187370, is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines isoindole and dihydroquinoline moieties, which may contribute to its diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

The molecular formula of EVT-5187370 is C25H26N2O3C_{25}H_{26}N_{2}O_{3}, with a molecular weight of approximately 402.49 g/mol. Its structure includes multiple functional groups that are critical for its biological interactions.

PropertyValue
Molecular FormulaC25H26N2O3
Molecular Weight402.49 g/mol
LogP (Partition Coefficient)5.254
Water Solubility (LogSw)-5.16
Polar Surface Area44.347 Ų

Synthesis

The synthesis of EVT-5187370 typically involves multi-step reactions that integrate specific reagents under controlled conditions. Techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to monitor the reaction progress and purity of the final product.

The biological activity of EVT-5187370 is hypothesized to arise from its interaction with various biological targets, including enzymes and receptors. The compound's ability to modulate these targets could lead to therapeutic effects in several medical conditions.

Antimicrobial Activity

Research indicates that compounds similar to EVT-5187370 exhibit significant antimicrobial properties. For example, derivatives with similar structural motifs have shown effectiveness against various bacterial strains and fungi .

Enzyme Inhibition

The compound is also being investigated for its potential as an enzyme inhibitor. For instance, some related compounds have shown inhibitory activity against cholinesterase enzymes, which are crucial for neurotransmission . This suggests that EVT-5187370 may have applications in treating neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study evaluating a series of quinoline derivatives found that compounds with similar structures to EVT-5187370 exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were significantly lower than those of standard antibiotics .
  • Anticancer Activity : In vitro studies on related isoindole derivatives revealed their capability to inhibit tumor growth in various cancer cell lines, suggesting a potential role for EVT-5187370 in cancer therapy .
  • Neuroprotective Effects : Research on compounds with similar functionalities has indicated potential neuroprotective effects via cholinesterase inhibition, which could be beneficial in conditions such as Alzheimer's disease .

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